2-Methyl-1H-indole-4-carbonitrile
Overview
Description
“2-Methyl-1H-indole-4-carbonitrile” is a chemical compound with the IUPAC name 2-methyl-1H-indole-4-carbonitrile . It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “2-Methyl-1H-indole-4-carbonitrile”. For example, one paper discusses the design and synthesis of 1H-indole-2-carboxamide derivatives . Another paper discusses the design, synthesis, crystal structure, and DFT analysis of 1-(1,2,2-trisubstituted ethyl)-1H-indole-2-carboxamides .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-indole-4-carbonitrile” consists of a 1H-indole ring with a methyl group at the 2-position and a carbonitrile group at the 4-position . The InChI code for this compound is 1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1H-indole-4-carbonitrile” include a molecular weight of 156.19 . It is a solid at room temperature and should be stored in a refrigerator .
Scientific Research Applications
Key Intermediate in Synthesis of Selective Androgen Receptor Modulators : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, closely related to 2-Methyl-1H-indole-4-carbonitrile, has been identified as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis of this compound starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate was developed (Boros, Kaldor & Turnbull, 2011).
Synthesis via Vinylnitrene Cyclization : The synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, another closely related compound, was achieved through an azide decomposition to form the indole ring. This synthesis demonstrates a method to prepare derivatives of 2-Methyl-1H-indole-4-carbonitrile (Adams, Press & Degan, 1991).
Domino One-Pot Synthesis of Pyrans : A library of novel pyrans, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were synthesized via a domino one-pot three-component reaction. This method offers significant advantages like simplicity and high yield, showcasing the versatility of indole-4-carbonitriles in chemical synthesis (Sivakumar, Kanchithalaivan & Kumar, 2013).
Catalysis in Indole Synthesis : The compound was used in a DBU-catalyzed alkyne-imidate cyclization for the synthesis of 1-Alkoxypyrazino[1,2- a]indoles, indicating its utility in catalytic processes (Festa et al., 2018).
Cross-Coupling Reactions for Functionalization : A method for the preparation of polysubstituted indole-2-carbonitriles, similar to 2-Methyl-1H-indole-4-carbonitrile, was developed. This method employed cross-coupling reactions, highlighting the chemical versatility of the compound (Hrizi et al., 2021).
Study of Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were investigated, providing insights into their chemical behavior and potential applications (Lakhdar et al., 2006).
Safety And Hazards
Future Directions
The future directions of “2-Methyl-1H-indole-4-carbonitrile” and similar compounds could involve further exploration of their inhibitory properties against various enzymes and proteins . Additionally, the Suzuki cross-coupling reaction, which produces biaryls, has proven to be popular in recent times and could be further explored .
properties
IUPAC Name |
2-methyl-1H-indole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZLOOFONQYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-4-carbonitrile |
Synthesis routes and methods
Procedure details
Citations
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